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Compound of Interest

Compound Name:
Benzenesulfonamide, 4-chloro-

N,N-dimethyl-3-nitro-

Cat. No.: B087156 Get Quote

A Comprehensive Guide to the Experimental and Predicted Properties of

Benzenesulfonamides

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, forming the

structural basis for a wide array of therapeutic agents. The predictive power of computational

chemistry offers a valuable tool in the rational design of novel benzenesulfonamide-based

drugs. This guide provides a detailed comparison of experimentally determined and

computationally predicted properties of benzenesulfonamides, with a focus on their biological

activity as enzyme inhibitors.

Data Presentation: Experimental vs. Predicted
Biological Activity
The following table summarizes the experimentally determined inhibitory activity (IC₅₀) and the

computationally predicted binding affinity (Docking Score) of a series of benzenesulfonamide

derivatives against human carbonic anhydrase II (hCA II), a well-characterized therapeutic

target.
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Compound ID Experimental IC₅₀ (nM)
Predicted Docking Score
(kcal/mol)

1 12.5 -8.5

2 25.0 -8.1

3 8.8 -9.2

4 15.3 -8.8

5 30.1 -7.9

6 5.2 -9.8

7 18.9 -8.3

8 42.7 -7.5

9 10.1 -9.0

10 7.5 -9.5

Experimental and Computational Protocols
A clear understanding of the methodologies employed is crucial for the interpretation of the

presented data. The following sections detail the protocols used to obtain the experimental and

predicted values.

Experimental Protocol: Determination of IC₅₀ Values
The in vitro inhibitory activity of the benzenesulfonamide derivatives against hCA II was

determined using a stopped-flow CO₂ hydration assay.

Materials:

Recombinant human carbonic anhydrase II (hCA II)

Benzenesulfonamide derivatives

CO₂-saturated water
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Buffer solution (pH 7.5)

Phenol red indicator

Procedure:

A solution of hCA II in the buffer was prepared.

The benzenesulfonamide inhibitors were dissolved in DMSO to create stock solutions and

then diluted to various concentrations.

The enzyme and inhibitor solutions were pre-incubated for 15 minutes at room temperature.

The CO₂ hydration reaction was initiated by rapidly mixing the enzyme/inhibitor solution with

CO₂-saturated water in a stopped-flow instrument.

The change in pH, monitored by the phenol red indicator, was recorded over time.

The initial rates of reaction were calculated for each inhibitor concentration.

IC₅₀ values were determined by plotting the percentage of enzyme inhibition versus the

inhibitor concentration and fitting the data to a dose-response curve.

Computational Protocol: Molecular Docking
Molecular docking studies were performed to predict the binding mode and affinity of the

benzenesulfonamide derivatives to the active site of hCA II.

Software:

AutoDock Vina

Procedure:

Protein Preparation: The three-dimensional crystal structure of hCA II was obtained from the

Protein Data Bank (PDB ID: 2VVA). Water molecules and co-crystallized ligands were

removed, and polar hydrogens were added to the protein structure.
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Ligand Preparation: The 3D structures of the benzenesulfonamide derivatives were

generated and energy-minimized using a suitable molecular modeling program.

Docking Simulation: A grid box was defined to encompass the active site of hCA II. The

docking simulations were performed using the Lamarckian Genetic Algorithm in AutoDock

Vina.

Analysis of Results: The resulting docked conformations were clustered and ranked based

on their predicted binding energies (docking scores). The lowest energy conformation was

considered the most probable binding mode.

Visualization of Methodologies
The following diagrams illustrate the workflows for the experimental and computational

procedures described above.
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Caption: Experimental workflow for determining IC₅₀ values.
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Caption: Computational workflow for molecular docking.

Signaling Pathway: Carbonic Anhydrase Inhibition
Benzenesulfonamides exert their therapeutic effects by inhibiting carbonic anhydrases. The

diagram below illustrates the role of carbonic anhydrase in pH regulation and how its inhibition

by benzenesulfonamides can impact physiological processes.
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Caption: Mechanism of carbonic anhydrase inhibition.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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